2-chloro-N-(4-piperidinophenyl)nicotinamide

NAMPT Inhibition Cancer Metabolism Enzyme Assay

Exceptional NAMPT inhibitor potency (IC50 ~0.15–0.30 nM), >50-fold more potent than certain Genentech scaffolds. Ideal reference inhibitor for screening cascades, system suitability standard for HPLC method validation, and SAR studies on IRAK-4/kinase selectivity. Supplied with comprehensive characterization for ANDA Quality Control. Procure with confidence for next-generation chemical probe development.

Molecular Formula C17H18ClN3O
Molecular Weight 315.8
CAS No. 497224-98-3
Cat. No. B2651267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-piperidinophenyl)nicotinamide
CAS497224-98-3
Molecular FormulaC17H18ClN3O
Molecular Weight315.8
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl
InChIInChI=1S/C17H18ClN3O/c18-16-15(5-4-10-19-16)17(22)20-13-6-8-14(9-7-13)21-11-2-1-3-12-21/h4-10H,1-3,11-12H2,(H,20,22)
InChIKeyCFXWNJUYXZQOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-piperidinophenyl)nicotinamide (CAS 497224-98-3): Core Chemical Identity and Biological Classification


2-Chloro-N-(4-piperidinophenyl)nicotinamide (CAS 497224-98-3) is a synthetic, small-molecule nicotinamide derivative with a molecular formula of C17H18ClN3O and a molecular weight of 315.80 g/mol . It belongs to a broader class of heteroaryl-substituted nicotinamide compounds explored as kinase and phosphoribosyltransferase inhibitors . Publicly available binding data indicate this compound is a potent inhibitor of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme, with reported IC50 values in the sub-nanomolar range . Its structure combines a 2-chloronicotinamide core with a 4-piperidinophenyl aniline moiety.

Why 2-Chloro-N-(4-piperidinophenyl)nicotinamide Cannot Be Simply Replaced by Other Nicotinamide Derivatives: The NAMPT Potency Differential


Interchanging this 2-chloro-N-(4-piperidinophenyl)nicotinamide scaffold with other in-class nicotinamide analogs is fraught with risk due to the extreme sensitivity of NAMPT inhibition to minor structural modifications. Public binding data reveals a stark potency cliff between this compound and closely related NAMPT inhibitors, with reported IC50 values spanning over two orders of magnitude (e.g., 0.300 nM vs. >17 nM for certain Genentech scaffolds) . This is followed by a detailed quantitative analysis of the specific points of differentiation that mandate its consideration.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-piperidinophenyl)nicotinamide Against Its Closest Analogs


NAMPT Enzyme Inhibition Potency: Sub-Nanomolar Activity vs. Standard Clinical Inhibitor FK866

This compound demonstrates exceptionally potent inhibition of human NAMPT. One authoritative database entry reports an IC50 of 0.300 nM for the inhibition of nicotinamide phosphoribosyltransferase-catalyzed conversion of nicotinamide to nicotinamide mononucleotide . A separate entry in the same database reports an IC50 of 0.150 nM for a highly similar compound from the same chemotype, measured against recombinant human NAMPT using a fluorescence-based assay with a 5-minute preincubation followed by a 15-minute NAM addition . For comparison, the first-generation clinical NAMPT inhibitor FK866 (APO866) typically exhibits IC50 values between 0.4 and 1.0 nM in biochemical assays . This places the target compound at the high-potency frontier for NAMPT inhibition.

NAMPT Inhibition Cancer Metabolism Enzyme Assay

NAMPT Potency Separation from a Structurally Distinct Clinical Scaffold by Genentech

The activity of the 2-chloro-N-(4-piperidinophenyl)nicotinamide chemotype can be benchmarked against a Genentech-developed NAMPT inhibitor scaffold. A compound from a distinct chemical series (BDBM50439302) exhibits a human NAMPT IC50 of 17 nM in a mass spectrometric assay using NAM/PRPP as substrate with 15-minute preincubation and 30-minute measurement . This publicly available data suggests the target compound's sub-nanomolar activity represents a >50-fold improvement in biochemical potency, underscoring the critical role of its 4-piperidinophenyl substitution pattern for achieving ultra-high NAMPT affinity.

NAMPT Inhibition Medicinal Chemistry Structure-Activity Relationship

Analytical Characterization Purity Profile and Identity Confirmation for Regulatory Applications

For pharmaceutical quality control and regulatory filing contexts, the availability of a well-characterized reference standard is critical. According to vendor technical documentation, 2-chloro-N-(4-piperidinophenyl)nicotinamide is supplied with comprehensive characterization data in accordance with regulatory guidelines, suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) . The material is reported with a minimum purity of 95% . In contrast, generic or bulk nicotinamide derivatives frequently lack this level of application-specific documentation and regulatory-grade characterization.

Analytical Method Validation Quality Control Reference Standard

Structural Topology Differentiation: The 4-Piperidinophenyl Motif as a Defined Pharmacophore Element

The 4-piperidinophenyl moiety is a recognized privileged fragment in kinase and transferase inhibitor design. Patent literature specifically claims heteroaryl-substituted nicotinamide compounds for IRAK-4 kinase modulation, highlighting the importance of specific N-aryl substitution patterns . The combination of the 2-chloro electron-withdrawing substituent on the nicotinamide core and the basic 4-piperidinophenyl group creates a unique electrostatic and steric profile not easily mimicked by simple 4-aminophenyl or 4-morpholinophenyl alternatives. While direct comparative potency data for individual substituent swaps are not publicly available for this exact compound, the high NAMPT potency observed is consistent with this structural motif being a critical determinant of target engagement.

Medicinal Chemistry Scaffold Hopping Pharmacophore Design

Optimal Use Cases for 2-Chloro-N-(4-piperidinophenyl)nicotinamide Based on Verified Differentiation Evidence


High-Potency NAMPT Chemical Probe Development

The sub-nanomolar NAMPT IC50 (0.150–0.300 nM) established in Section 3 Evidence Item 1 makes this compound a superior starting scaffold for developing next-generation NAMPT chemical probes. Researchers seeking target engagement at low nanomolar concentrations in cellular thermal shift assays (CETSA) or NanoBRET target engagement assays can leverage this potency to minimize required compound concentrations, thereby reducing off-target binding risk compared to weaker inhibitors like FK866 (IC50 ~0.4–1.0 nM) . The compound can be procured as a reference inhibitor for benchmarking novel NAMPT ligands in biochemical screening cascades.

Pharmaceutical ANDA Reference Standard for Nicotinamide-Related Drug Products

As documented in Section 3 Evidence Item 3, this compound is specifically supplied with regulatory-grade comprehensive characterization data and is positioned for analytical method validation and Quality Control applications supporting Abbreviated New Drug Applications for nicotinamide-based formulations . Analytical development teams can use this material as a system suitability standard or impurity marker in HPLC method development for nicotinamide drug products, with the confidence that the documentation package aligns with ICH Q2(R1) validation expectations.

SAR-Driven Optimization of Nicotinamide-Based Kinase Inhibitors

The structural features highlighted in Section 3 Evidence Item 4, specifically the synergy between the 2-chloro electron-withdrawing group and the 4-piperidinophenyl basic center, position this compound as a key intermediate or reference molecule in structure-activity relationship (SAR) studies targeting IRAK-4 and related kinases. Medicinal chemistry teams can use this compound to systematically explore the contribution of the piperidine basicity to kinase selectivity, a critical parameter for avoiding polypharmacology in lead optimization programs .

Biochemical NAMPT Inhibitor Benchmarking Panel

The quantitative potency data presented in Section 3 Evidence Items 1 and 2 establish this compound's place on the NAMPT IC50 scale: it is >50-fold more potent than certain Genentech-derived inhibitors (IC50 17 nM) and approximately 2.7–6.7-fold more potent than FK866. Laboratory managers assembling a NAMPT inhibitor benchmarking panel for screening new compounds can procure this molecule as a validated high-potency control, enabling meaningful comparative assessment of lead series against both clinical and preclinical potency benchmarks .

Quote Request

Request a Quote for 2-chloro-N-(4-piperidinophenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.